Amino(diaminomethylidene)azanium;sulfate

Beschreibung

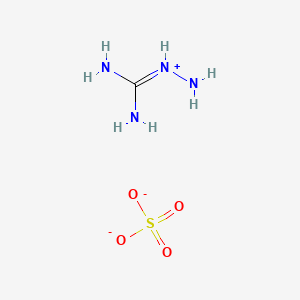

Amino(diaminomethylidene)azanium;sulfate (IUPAC name: bis[(diaminomethylidene)azanium] sulfate) is a guanidinium-based sulfate salt. Its structure comprises two guanidinium cations [(C(NH₂)₃⁺)] and one sulfate anion (SO₄²⁻), forming a neutral ionic compound. Guanidinium ions are planar, resonance-stabilized cations known for strong hydrogen-bonding capabilities due to their six N–H groups . The sulfate anion contributes to high solubility in polar solvents and stability under ambient conditions.

Eigenschaften

Molekularformel |

CH7N4O4S- |

|---|---|

Molekulargewicht |

171.16 g/mol |

IUPAC-Name |

amino(diaminomethylidene)azanium;sulfate |

InChI |

InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4)/p-1 |

InChI-Schlüssel |

XLONNWGCEFSFTN-UHFFFAOYSA-M |

Kanonische SMILES |

C(=[NH+]N)(N)N.[O-]S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino(diaminomethylidene)azanium;sulfate typically involves the decarboxylation of arginine using arginine decarboxylase. This enzymatic reaction produces agmatine, which is then combined with sulfuric acid to form agmatine sulfate . The reaction conditions for this process are relatively mild, often carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves the use of microbial fermentation. Specific strains of bacteria or fungi, such as Aspergillus oryzae, are employed to enhance the production of agmatine from arginine. The agmatine is then purified and reacted with sulfuric acid to produce the sulfate salt .

Analyse Chemischer Reaktionen

Types of Reactions

Amino(diaminomethylidene)azanium;sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as azide ions .

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted agmatine compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Amino(diaminomethyliden)azanium;sulfat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, darunter α2-adrenerge und Imidazolinrezeptoren. Diese Wechselwirkungen modulieren die Neurotransmission, die Synthese von Stickstoffmonoxid und den Glukosestoffwechsel, was zu seinen therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Amino(diaminomethylidene)azanium;sulfate involves its interaction with various molecular targets, including α2-adrenergic and imidazoline receptors. These interactions modulate neurotransmission, nitric oxide synthesis, and glucose metabolism, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| Amino(diaminomethylidene)azanium;sulfate | C₂H₁₂N₆O₄S | 248.24 | Crystal engineering, pharmaceuticals | High (6 N–H donors) |

| Bis[(diaminomethylidene)azanium] tetrazol-olate | C₂H₁₂N₁₀O₂ | 288.28 | Energetic materials, coordination polymers | Moderate (4 N–H donors) |

| 2-Aminoimidazole sulfate (2:1) | C₆H₁₂N₆O₄S | 288.32 | Pharmaceutical intermediates | Low (2 N–H donors) |

| Ammonium sulfate | (NH₄)₂SO₄ | 132.14 | Agriculture, biochemistry | Moderate (4 N–H donors) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.